molecular formula C8H8ClN3 B1354296 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine CAS No. 870135-17-4

4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine

Cat. No. B1354296
M. Wt: 181.62 g/mol
InChI Key: DNZYJLFFCZVGRL-UHFFFAOYSA-N
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Description

4-Chloro-1,6-dimethyl-1H-imidazo[4,5-c]pyridine is a chemical compound with the CAS Number: 870135-17-4 . It has a molecular weight of 181.62 . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C . This compound is used as a reagent in the synthesis of 3-bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin, which exhibit antiviral activity .


Synthesis Analysis

The synthesis of imidazopyridines has been described in various ways in the literature . For instance, one method involves the reaction of methyl 4- ( (benzyloxy)methyl)tetrahydrofuran-2-carbimidate hydrochloride– cis or trans with 2,3-diaminopyridine in MeOH . This results in the corresponding 1H-imidazo[4,5-b]pyridine .


Molecular Structure Analysis

The molecular structure of 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine can be represented by the linear formula C8H8ClN3 . The InChI Code for this compound is 1S/C8H8ClN3/c1-5-3-6-7 (8 (9)11-5)10-4-12 (6)2/h3-4H,1-2H3 .


Chemical Reactions Analysis

Imidazole compounds, including 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine, are known to play a crucial role in numerous disease conditions . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Physical And Chemical Properties Analysis

4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Scientific Field

Pharmaceutical Chemistry

Application Summary

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Methods of Application

Specific Use of 4-Chloro-1H-imidazo[4,5-c]pyridine

Scientific Field

Pharmaceutical Chemistry

Application Summary

4-Chloro-1H-imidazo[4,5-c]pyridine is used as a reagent in the synthesis of 3-bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin .

Results or Outcomes

These compounds, synthesized using 4-Chloro-1H-imidazo[4,5-c]pyridine, exhibit antiviral activity .

Synthesis of Imidazoles

Scientific Field

Organic Chemistry

Application Summary

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles .

Methods of Application

Pharmacological Potential of Imidazole

Scientific Field

Pharmaceutical Chemistry

Application Summary

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Methods of Application

Synthesis of Imidazoles

Scientific Field

Organic Chemistry

Application Summary

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles .

Methods of Application

Pharmacological Potential of Imidazole

Scientific Field

Pharmaceutical Chemistry

Application Summary

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety And Hazards

The safety information for 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine includes several hazard statements: H302-H315-H319-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

4-chloro-1,6-dimethylimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-5-3-6-7(8(9)11-5)10-4-12(6)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZYJLFFCZVGRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=N1)Cl)N=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470373
Record name 4-CHLORO-1,6-DIMETHYL-1H-IMIDAZO[4,5-C]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine

CAS RN

870135-17-4
Record name 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870135-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-CHLORO-1,6-DIMETHYL-1H-IMIDAZO[4,5-C]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Minetti, MO Tinti, P Carminati… - Journal of medicinal …, 2005 - ACS Publications
Two types of adenosine receptor ligands were designed, ie, 9H-purine and 1H-imidazo[4,5-c]pyridines, to obtain selective A 2A antagonists, and we report here their synthesis and …
Number of citations: 109 pubs.acs.org

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